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aci

Cat. No.: B1519151

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic Acid

Abstract

This document provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-
methylbenzoic acid (CAS No. 415965-24-1), a key halogenated aromatic carboxylic acid. As a
versatile building block in synthetic organic chemistry, its strategic substitution pattern makes it
a valuable intermediate in the development of complex molecules, particularly within the
pharmaceutical and agrochemical sectors.[1] This guide details its physicochemical properties,
outlines a plausible synthetic pathway and a key derivatization reaction, discusses its
applications, and provides guidelines for its analytical characterization and safe handling. The
content is intended for researchers, chemists, and professionals in drug discovery and
materials science who require a detailed understanding of this compound's chemical behavior
and utility.

Physicochemical and Structural Characteristics

4-Bromo-2-fluoro-5-methylbenzoic acid is a polysubstituted benzene derivative. The
presence of a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group
imparts a unique combination of reactivity and physical properties. The electron-withdrawing
nature of the fluorine and carboxylic acid groups, combined with the steric and electronic
influence of the bromine and methyl groups, dictates its role in chemical synthesis.
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Table 1: Key Properties and Identifiers

Property Value Source(s)

IUPAC Name 4'br°m°-2-ﬂlf°r°-.5- [213]
methylbenzoic acid

CAS Number 415965-24-1 [3][4][5]

Molecular Formula CsHeBrFO2 [11[4]15]16]

Molecular Weight 233.03 g/mol [3B1141[5]

Exact Mass 231.95352 Da [31[4]

Appearance White to Yellow Solid

Purity (Typical) 95% - 99.5% [2][4]1[5]

Density (Predicted)

1.68 - 1.7 g/cm3

[4]16]

Boiling Point (Predicted)

302.2°C at 760 mmHg

[4][6]

pKa (Predicted)

3.11+0.10

[6]

SMILES

CC1=C(Br)C=C(F)C(C(=0)0)=
c1

[2]

| InChl Key | PJJIBQHQICIYJH-UHFFFAOYSA-N |[3] |

Synthesis and Purification

While multiple proprietary methods exist for the synthesis of this compound, a common and

logical approach involves the regioselective bromination of a suitable precursor. The following

workflow is a chemically sound, illustrative pathway derived from established organic chemistry

principles for halogenated aromatics.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-fluoro-5-methylbenzoic

acid. The key challenge is achieving the correct regioselectivity for the bromination, directing

the bromine to the C4 position. The fluorine atom is an ortho-, para-director, and the methyl
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group is also an ortho-, para-director. The carboxylic acid group is a meta-director. The
combined directing effects favor substitution at the C4 position, which is para to the fluorine and
ortho to the methyl group, and meta to the carboxylic acid.

Proposed Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid

Gtart: 2-Fluoro-5-methylbenzoic acicD

Brz, FeBrs or NBS, H2SOa4

(Step 1: Electrophilic BrominatiorD

Work-up (Quenching)

Groduct: 4-Bromo-2-fluoro-5-methylbenzoic acioD

ecrystallization (e.g., from Ethanol/Water)

(Step 2: PurificatiorD

Ginal Product (=98% PurityD

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol (lllustrative)

o Reaction Setup: To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in a suitable solvent
(e.g., dichloromethane or a strong acid like sulfuric acid) in a three-necked flask equipped
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with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a Lewis acid catalyst such as
iron(lll) bromide (FeBr3) (0.1 eq).

e Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of bromine
(Br2) (1.05 eq) in the same solvent dropwise over 1 hour, ensuring the temperature remains
below 10°C.

e Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting
material is consumed.

o Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a beaker
containing ice water and a solution of sodium bisulfite to quench excess bromine.

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0a4),
and filter.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or
hexanes/ethyl acetate) to afford 4-Bromo-2-fluoro-5-methylbenzoic acid as a crystalline
solid.

Chemical Reactivity and Applications

The primary utility of 4-Bromo-2-fluoro-5-methylbenzoic acid lies in its capacity to serve as a
scaffold for building more complex molecules. The carboxylic acid group allows for standard
transformations (e.g., amide bond formation, esterification), while the bromine atom is a key
handle for cross-coupling reactions.

Application in Medicinal Chemistry

Halogenated benzoic acids are foundational in drug discovery. For instance, the structurally
related compound 4-Bromo-2-fluorobenzoic acid is a known intermediate in the synthesis of
prominent drugs like the anti-cancer agent enzalutamide.[7] The title compound is similarly
employed as a precursor for active pharmaceutical ingredients (APIs).[1]
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Key Reaction: Amide Bond Formation

A frequent and critical reaction is the conversion of the carboxylic acid to an amide. This

typically proceeds via activation to a more reactive species, such as an acid chloride.

Amide Synthesis Workflow

@-Bromo-z-ﬂuoro-5-methylbenzoic ac@

(COCl)z, cat. DMF
in CH2Cl2

(Step 1: Acid Chloride FormatiorD

l

Gntermediate: 4-Bromo-2-fluoro-5-methylbenzoyl chlorida

R-NH:z, Base (e.g., DIPEA)
in THF

(Step 2: Amine Couplinga

l

Ginal Product: N-Substituted Amide)

Click to download full resolution via product page

Caption: Workflow for conversion to an N-substituted amide.

Protocol: Synthesis of a Tertiary Butyl Hydrazide

Derivative[5]
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This protocol demonstrates the activation of the carboxylic acid and subsequent coupling.

e Acid Chloride Formation: Suspend 4-bromo-2-fluoro-5-methylbenzoic acid (2.15 mmol) in
dichloromethane (CH2Cl2). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05
ml). To this suspension, add oxalyl chloride solution (5 ml) and stir at room temperature for 1
hour.

e Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove excess
oxalyl chloride and solvent. Co-evaporate with additional dichloromethane to ensure
complete removal.

e Amine Coupling: Dissolve the resulting crude acid chloride in tetrahydrofuran (THF) (7 ml).
Add N,N-diisopropylethylamine (DIPEA) (2.57 mmol) followed by 2-isopropyl-hydrazine
carboxylic acid tertiary butyl ester (2.36 mmol).

e Reaction: Stir the solution at room temperature for 1 hour.

o Work-up: Dilute the reaction mixture with water and acidify with 1N hydrochloric acid (HCI).
Extract the product with ethyl acetate. The combined organic phases are washed with
saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated in a
rotary evaporator to yield the final amide product.

Analytical Characterization
A comprehensive structural confirmation relies on a combination of spectroscopic methods.
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Expected signals would include a singlet for the methyl (CHs) protons (around
2.2-2.4 ppm), two distinct signals in the aromatic region (7.0-8.0 ppm) for the two aromatic
protons, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be
exchangeable with D20.

o 13C NMR: Signals for the methyl carbon, the eight aromatic carbons (with C-F and C-Br
couplings), and the carbonyl carbon of the carboxylic acid (>165 ppm) are expected.

o 1F NMR: A singlet is expected for the single fluorine atom.
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« Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H
stretch from the carboxylic acid (approx. 2500-3300 cm~1), a strong C=0 (carbonyl) stretch
(approx. 1680-1710 cm™1), C-F stretching vibrations (approx. 1200-1300 cm~1), and C-Br
stretches at lower wavenumbers.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) and a
characteristic (M+2)* peak of nearly equal intensity, which is the distinctive isotopic signature
of a molecule containing one bromine atom.

Safety and Handling

4-Bromo-2-fluoro-5-methylbenzoic acid must be handled with appropriate precautions in a
laboratory setting.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

o Precautionary Measures:

Work in a well-ventilated fume hood.

[¢]

o

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o

Avoid inhalation of dust and contact with skin and eyes.

o

Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]

Conclusion

4-Bromo-2-fluoro-5-methylbenzoic acid is a high-value chemical intermediate with significant
potential in synthetic chemistry. Its well-defined structure provides multiple reactive sites that
can be selectively functionalized, making it an ideal building block for creating novel
compounds in the pharmaceutical and materials science industries. A thorough understanding
of its properties, reactivity, and handling requirements is essential for its effective and safe
utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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